3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C22H23N5O3S and its molecular weight is 437.52. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of action
The mode of action of indole derivatives can vary widely depending on their specific structures and targets . They may act as inhibitors, activators, or modulators of their target proteins, leading to a variety of biological effects .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . These could include pathways related to inflammation, cancer, viral infections, and many others .
Pharmacokinetics
Indole derivatives in general can have a wide range of absorption, distribution, metabolism, and excretion profiles, depending on their specific structures .
Result of action
Indole derivatives can have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
The compound 3-((1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
The molecular formula of the compound is C22H26N4O3 with a molecular weight of approximately 394.5 g/mol. The structure includes a triazole ring, an indole moiety, and a thiophene group, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing the triazole ring exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against a range of microorganisms:
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | MIC = 0.015 mg/mL | |
Escherichia coli | Moderate activity | |
Candida albicans | Effective antifungal |
Anticancer Activity
The compound's anticancer potential has been explored through various in vitro and in vivo studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Key findings include:
- In vitro studies demonstrated that the compound significantly reduces cell viability with an IC50 value in the micromolar range.
- In vivo studies on tumor-bearing mice indicated that treatment with the compound resulted in reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Molecular docking studies suggest strong binding affinities to targets such as:
These interactions can lead to downstream effects that promote apoptosis and inhibit tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Study on MCF7 Cells : A study reported that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
- Animal Model Study : In a xenograft model using A549 cells, administration of the compound resulted in a significant decrease in tumor volume (p < 0.05) compared to untreated controls.
Properties
IUPAC Name |
3-[[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-30-16-5-4-15-12-18(23-17(15)13-16)21(28)26-8-6-14(7-9-26)11-19-24-25-22(29)27(19)20-3-2-10-31-20/h2-5,10,12-14,23H,6-9,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALMJWUISIPYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)CC4=NNC(=O)N4C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.